molecular formula C12H3Cl2F5O3S B2599913 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate CAS No. 885950-40-3

2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate

Cat. No.: B2599913
CAS No.: 885950-40-3
M. Wt: 393.11
InChI Key: YAYQNFUVHGRCAY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 g/mol . This compound is known for its unique structure, which includes both pentafluorophenyl and dichlorobenzenesulfonate groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pentafluorophenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted product, while esterification with an alcohol would yield an ester .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify and synthesize new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is unique due to its combination of pentafluorophenyl and dichlorobenzenesulfonate groups, which impart distinct chemical reactivity and properties. This makes it particularly useful in specialized applications such as proteomics research and the synthesis of complex organic molecules .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-5(14)6(3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQNFUVHGRCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl2F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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